
N-hydroxy-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1-methyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can yield indazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-hydroxy-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-hydroxy-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 1H-indazole-3-carboxamide
- N-methyl-1H-indazole-3-carboxamide
- N-hydroxy-1H-indazole-3-carboxamide
Uniqueness
N-hydroxy-1-methyl-1H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-hydroxy and N-methyl groups enhance its potential as an enzyme inhibitor and its overall stability .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
N-hydroxy-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-5-3-2-4-6(7)8(10-12)9(13)11-14/h2-5,14H,1H3,(H,11,13) |
Clé InChI |
FQGWUXXESWVJTN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



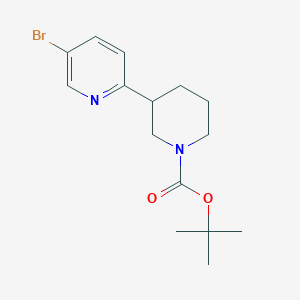
![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B12304248.png)
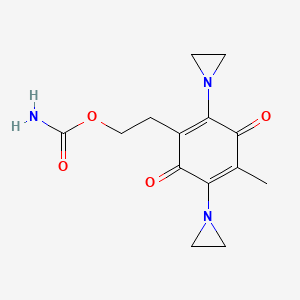
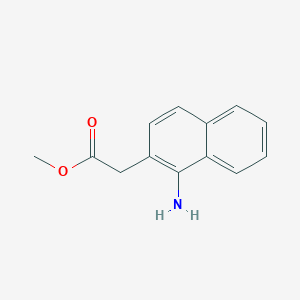
![17-[6-Hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304258.png)
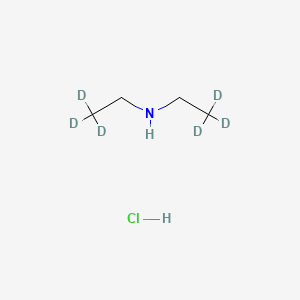

![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)
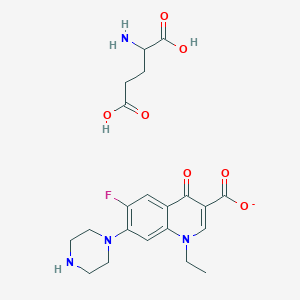
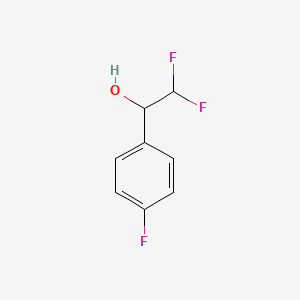
![4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)
